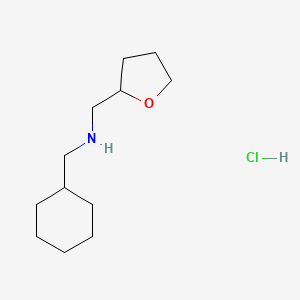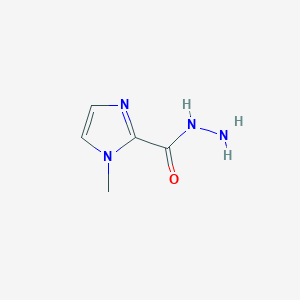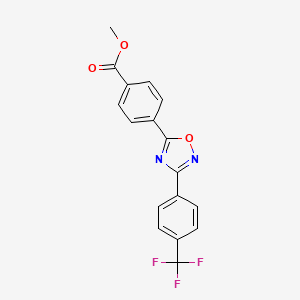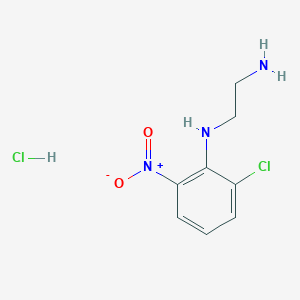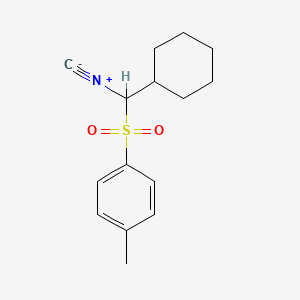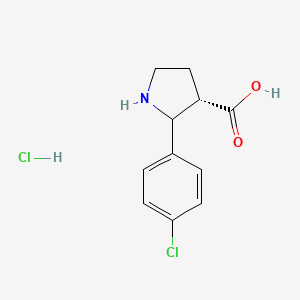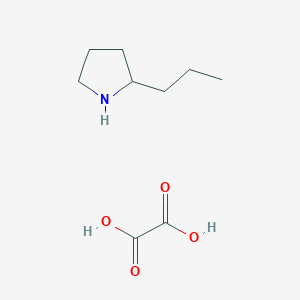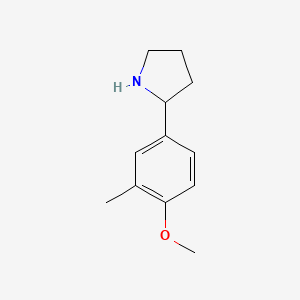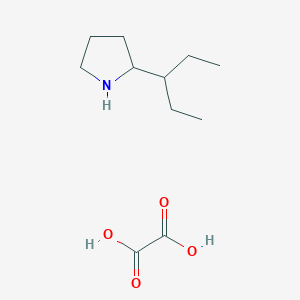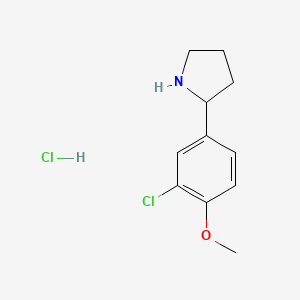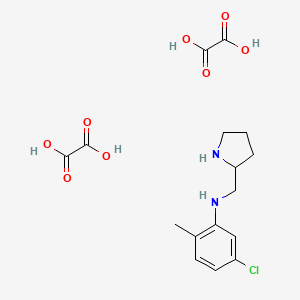
5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate is a chemical compound with the molecular formula C12H17ClN2 . It has an average mass of 224.730 Da and a monoisotopic mass of 224.108032 Da .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline involves a pyrrolidine ring attached to a methyl-aniline ring via a methylene bridge . The aniline ring is substituted with a chlorine atom and a methyl group .Physical And Chemical Properties Analysis
5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline has a density of 1.1±0.1 g/cm3, a boiling point of 365.9±22.0 °C at 760 mmHg, and a flash point of 175.1±22.3 °C . It has a molar refractivity of 65.4±0.3 cm3, a polar surface area of 24 Å2, and a molar volume of 197.9±3.0 cm3 . It also has a LogP of 3.06 .Applications De Recherche Scientifique
Oxidation and Transformation in Environmental Contexts
5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate can undergo oxidation reactions in environmental settings. A study on aniline derivatives shows that reactions with manganese dioxide in aqueous suspensions are significant for understanding the transformation of such compounds in acidic mineralogical and soil/water environments. This reaction is crucial in the absence of oxygen and significant microbial activity, demonstrating a pathway for environmental processing of aniline derivatives (Laha & Luthy, 1990).
Synthesis of Heterocyclic Compounds
The chemical can be used in the synthesis of various nitrogen-containing heterocyclic compounds. A relevant study illustrates the synthesis of pyrido and benzoxazine derivatives, showcasing the compound's role in creating complex heterocyclic structures, which have significant implications in pharmaceutical and chemical industries (Ito & Hamada, 1978).
Antimicrobial and Antitumor Activities
Some derivatives of aniline, including 5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate, have been explored for their antimicrobial and antitumor activities. A study showed that certain hydrazonoyl substituted pyrimidinones exhibited moderate antibacterial and antifungal activities, as well as significant cytotoxic activities against human tumor cell lines (Edrees, Farghaly, El‐Hag, & Abdalla, 2010).
Selective Fluorescence Sensing
The compound has applications in selective fluorescence sensing, as shown in a study where lanthanide metal-organic frameworks, including derivatives of the compound, demonstrated sensitivity to aniline. This highlights its potential use in detecting specific chemical substances through fluorescence responses (Song et al., 2019).
Electroluminescence and Photophysics
Aniline derivatives, like the one , play a crucial role in the field of electroluminescence and photophysics. For instance, their incorporation into organic light-emitting diode (OLED) devices as emitters has been studied, showing potential for high-efficiency lighting and display technologies (Vezzu et al., 2010).
Propriétés
IUPAC Name |
5-chloro-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2C2H2O4/c1-9-4-5-10(13)7-12(9)15-8-11-3-2-6-14-11;2*3-1(4)2(5)6/h4-5,7,11,14-15H,2-3,6,8H2,1H3;2*(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTADERGCQLYENX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

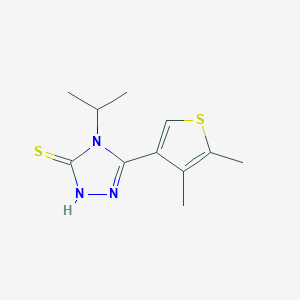
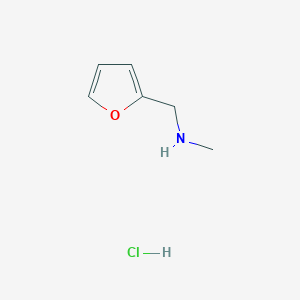
![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B1356238.png)
![Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B1356244.png)
